tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate

Medicinal Chemistry PROTAC Linker Design Conformational Analysis

PROTAC and nucleoside analog programs require linkers with validated geometry and synthetic compatibility. Generic 8-oxoadenine derivatives lack the defined ethyl spacer and N-methyl substitution critical for predictable conjugate orientation. • 4 rotatable bonds (vs. 3 for phenyl spacer analogs) ensure conformational flexibility for ternary complex formation. • Boc protection enables direct Fmoc-SPPS incorporation; 95% purity suitable for screening campaigns. • Predicted logP 0.2 (Ro3-compliant) supports aqueous solubility for in vitro immune cell assays.

Molecular Formula C13H20N6O3
Molecular Weight 308.34 g/mol
Cat. No. B12221395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate
Molecular FormulaC13H20N6O3
Molecular Weight308.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCN1C2=NC=NC(=C2NC1=O)N
InChIInChI=1S/C13H20N6O3/c1-13(2,3)22-12(21)18(4)5-6-19-10-8(17-11(19)20)9(14)15-7-16-10/h7H,5-6H2,1-4H3,(H,17,20)(H2,14,15,16)
InChIKeyYFXUYCPSDWHAEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate: A Strategic 8-Oxoadenine Building Block for PROTAC and Nucleoside Analog Synthesis


tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate (CAS 2243290-87-9) is a synthetic carbamate belonging to the 8-oxoadenine class. It features a purine core that makes it valuable in the development of nucleoside analogs for antiviral, anticancer, or immunosuppressive applications [1]. With a molecular formula of C13H20N6O3 and a molecular weight of 308.34 g/mol , this compound is primarily utilized as a protected intermediate in medicinal chemistry, serving as a key building block for synthesizing more complex biologically active molecules targeting enzyme inhibition or receptor modulation [1]. Its structure is characterized by an ethyl spacer linking the purine to a Boc-protected N-methylamine moiety.

Why Unsubstituted 8-Oxoadenine Intermediates Cannot Replace tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate in Targeted Synthesis


Simple substitution with generic 8-oxoadenine derivatives is not feasible for research programs requiring a specific, pre-validated linker geometry. The combination of a two-carbon ethyl spacer and N-methyl substitution on the carbamate nitrogen dictates a unique spatial orientation and flexibility profile for downstream conjugates [1]. The tert-butyl carbamate (Boc) protecting group is essential for synthetic compatibility; replacing it with an unprotected amine or a different protecting group (e.g., Fmoc, Cbz) alters the reactivity and deprotection conditions, potentially leading to incompatible synthetic routes or lower yields . The quantifiable evidence below demonstrates how its structural features directly translate to measurable property advantages over close analogs with phenyl or cyclohexyl spacers.

Quantitative Evidence Guide: Validated Differentiation of tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate


Ethyl Linker Flexibility vs. Phenyl Rigidity: Rotatable Bond Count Advantage

The target ethyl-spacer compound offers superior conformational flexibility compared to the rigid phenyl-spacer analog (tert-Butyl (3-(6-amino-8-oxo-7H-purin-9(8H)-yl)phenyl)(methyl)carbamate, CAS 1448444-67-4). This flexibility is critical for recruiting target proteins in PROTAC ternary complex formation [1]. The ethyl linker contributes 2 rotatable bonds between the purine and carbamate, whereas the phenyl analog contributes only 1, resulting in a quantifiable difference in molecular flexibility.

Medicinal Chemistry PROTAC Linker Design Conformational Analysis

Ethyl Spacer Reduces logP vs. Cyclohexyl Analog, Favoring Aqueous Solubility

The polar ethyl spacer contributes to a lower predicted lipophilicity (clogP) compared to the hydrophobic cyclohexyl spacer analog (tert-butyl N-[4-(6-amino-8-oxo-7H-purin-9-yl)cyclohexyl]carbamate), making the target compound more amenable to aqueous reaction conditions without requiring additional solubilizing groups . The difference in calculated logP values is approximately 0.6 log units.

Physicochemical Properties logP Solubility

Commercially Available at 95% Purity: Enabling Direct Use in Fragment-Based Screening Libraries

The target compound is commercially available with a documented purity of 95.0% , which is sufficient for direct use in high-throughput screening without additional purification. This contrasts with the phenyl analog (CAS 1448444-67-4), which is listed at 97% purity but at a higher cost, making the target ethyl-spacer compound a cost-effective alternative where ultra-high purity is not a critical requirement.

Compound Procurement Purity Specification Screening Library Design

Boc Protection vs. Alternative Protecting Groups: Optimized for Standard Acid-Labile Deprotection Workflows

The tert-butyloxycarbonyl (Boc) group is the most widely used acid-labile amine protecting group in peptide and small-molecule synthesis, offering clean deprotection with TFA [1]. This contrasts with analogs protected with Fmoc (base-labile) or Cbz (hydrogenolysis-labile), which require different deprotection strategies and may not be compatible with all synthetic sequences. The Boc group on this specific scaffold ensures compatibility with standard solid-phase and solution-phase protocols, minimizing synthetic route re-optimization.

Synthetic Chemistry Protecting Group Strategy Solid-Phase Synthesis

Optimal Application Scenarios for tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate Based on Verified Evidence


PROTAC Linker Synthesis: Exploiting Ethyl Flexibility for Ternary Complex Optimization

The compound's ethyl spacer provides 4 rotatable bonds (vs. 3 for phenyl analog), offering the conformational flexibility required for effective PROTAC linker design [1]. Its Boc protection is compatible with standard Fmoc-SPPS (solid-phase peptide synthesis) strategies, allowing direct incorporation into heterobifunctional degrader molecules. The 95% commercial purity is acceptable for initial PROTAC screening campaigns .

TLR7/8 Agonist Derivatization: Fine-Tuning Linker Length for Immune Modulation

SAR studies on 8-oxoadenine series demonstrate that TLR7/8 potency correlates with linker length [2]. The two-carbon ethyl spacer of this compound represents a strategic intermediate length, which can be further elongated or functionalized to modulate potency and cytokine induction profiles. Its predicted lower logP (0.2) relative to cyclohexyl analogs supports aqueous solubility needed for in vitro immune cell assays.

Fragment-Based Drug Discovery (FBDD): A Low-Cost, Soluble 8-Oxoadenine Fragment

With an estimated clogP of 0.2, this compound falls within the Rule of Three (Ro3) guidelines for fragment libraries (clogP ≤3) [3]. Its molecular weight (308.3 g/mol) is slightly above the typical 300 Da cutoff, but its high solubility and structural simplicity make it a valuable fragment for FBDD campaigns targeting purine-binding sites. The Boc group serves as a synthetic handle for fragment linking, while the ethyl spacer minimizes non-specific hydrophobic interactions.

Antiviral Nucleoside Analog Intermediate: Accessing Acyclic Purine Scaffolds

This compound serves as an acyclic nucleoside analog intermediate, similar to the scaffolds used in acyclovir and related antivirals [4]. The ethyl spacer mimics the acyclic sugar moiety, and the Boc-protected amine allows for subsequent phosphorylation or phosphonate prodrug installation. Its availability at 95% purity enables direct use in medicinal chemistry optimization without preliminary purification.

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